(1R)-1-[5-Fluoro-2-(trifluoromethyl)phenyl]ethanol
Description
(1R)-1-[5-Fluoro-2-(trifluoromethyl)phenyl]ethanol is a chiral fluorinated aromatic alcohol with the molecular formula C₉H₈F₄O (molecular weight: 208.16 g/mol). Its structure features a phenyl ring substituted with a 5-fluoro group and a 2-trifluoromethyl group, with a hydroxymethyl (-CH₂OH) moiety at the benzylic position in the (R)-configuration. The stereochemistry is critical for its interactions in enantioselective reactions or biological systems.
Key properties include:
- Hydrogen bond donors/acceptors: 1 donor (OH), 4 acceptors (3×F from CF₃, 1×F from 5-fluoro, and O from OH).
- Lipophilicity: The trifluoromethyl (CF₃) group increases hydrophobicity, leading to an estimated XLogP3 ~3.1 (higher than analogs with less fluorination).
- Stereochemical stability: The (R)-configuration is stable under standard conditions, making it suitable for asymmetric synthesis .
Properties
IUPAC Name |
(1R)-1-[5-fluoro-2-(trifluoromethyl)phenyl]ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F4O/c1-5(14)7-4-6(10)2-3-8(7)9(11,12)13/h2-5,14H,1H3/t5-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAEWCNMPWCSUNM-RXMQYKEDSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=CC(=C1)F)C(F)(F)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=C(C=CC(=C1)F)C(F)(F)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-[5-Fluoro-2-(trifluoromethyl)phenyl]ethanol typically involves the introduction of the fluoro and trifluoromethyl groups onto a phenyl ring, followed by the addition of an ethanol moiety. One common method is the trifluoromethylation of a fluoro-substituted phenyl compound using reagents such as trifluoromethyl iodide (CF3I) in the presence of a base like potassium carbonate (K2CO3). The reaction is usually carried out under an inert atmosphere at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification of the final product is achieved through techniques such as distillation and recrystallization to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
(1R)-1-[5-Fluoro-2-(trifluoromethyl)phenyl]ethanol undergoes various chemical reactions, including:
Oxidation: The ethanol moiety can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The fluoro and trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed.
Major Products Formed
Oxidation: Formation of 5-fluoro-2-(trifluoromethyl)benzaldehyde or 5-fluoro-2-(trifluoromethyl)benzoic acid.
Reduction: Formation of 5-fluoro-2-(trifluoromethyl)ethylbenzene.
Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 1,2-dimethylindole-3-carboxylate has a variety of applications in scientific research, spanning chemistry, biology, medicine, and industry. It is also utilized in cosmetic formulations .
Scientific Research Applications
Chemistry Ethyl 1,2-dimethylindole-3-carboxylate serves as a building block in the synthesis of complex indole derivatives. The synthesis of ethyl 1,2-dimethylindole-3-carboxylate typically involves the Fischer indole synthesis, a method for constructing indole rings, which can be carried out using a one-pot, three-component protocol involving the condensation of phenylhydrazine with an aldehyde or ketone, followed by cyclization and alkylation. Industrial production may involve large-scale Fischer indole synthesis with optimized reaction conditions.
Biology This compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine It is investigated for potential therapeutic applications in treating various diseases. Mecarbinate, a related compound also known as ethyl 5-hydroxy-1,2-dimethylindole-3-carboxylate, exhibits potential in the pharmaceutical field, particularly for neurological disorders, and can enhance the efficacy of certain drugs by improving their solubility .
Industry Ethyl 1,2-dimethylindole-3-carboxylate is utilized in the development of new materials and chemical processes. Mecarbinate is also incorporated into the development of polymers and coatings, offering enhanced durability and resistance to environmental factors .
Chemical Reactions
Ethyl 1,2-dimethylindole-3-carboxylate can undergo oxidation, reduction, and electrophilic substitution reactions due to the electron-rich nature of the indole ring.
Oxidation This compound can be oxidized to form corresponding oxides or quinones using oxidizing agents like potassium permanganate and chromium trioxide, leading to the formation of indole-3-carboxylic acid derivatives.
Reduction Reduction reactions can convert the compound into its corresponding reduced forms using reducing agents such as lithium aluminum hydride and sodium borohydride.
Substitution Electrophilic substitution reactions are common, employing electrophilic reagents like halogens and nitrating agents under acidic conditions, resulting in halogenated or nitrated indole derivatives.
Cosmetic Applications
Mecarbinate is found in skincare products, acting as a stabilizing agent to maintain the integrity and effectiveness of active ingredients .
Similar Compounds
Ethyl 1,2-dimethylindole-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ethyl ester group and dimethyl substitution on the indole ring differentiate it from other indole derivatives, potentially leading to unique reactivity and applications. Some related compounds include:
- Ethyl indole-3-carboxylate: Another indole derivative with similar chemical properties.
- 1,2-Dimethylindole-3-carboxylic acid: A closely related compound with a carboxylic acid group instead of an ester.
- Indole-3-acetic acid: A naturally occurring indole derivative with plant hormone activity.
Mechanism of Action
The mechanism of action of (1R)-1-[5-Fluoro-2-(trifluoromethyl)phenyl]ethanol involves its interaction with molecular targets through its fluoro and trifluoromethyl groups. These groups can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Substituent Analysis
The compound is compared to three analogs with variations in substituents at the 2- and 5-positions of the phenyl ring:
Key Observations:
Methoxy (OCH₃) in the analog is electron-donating, which reduces electrophilicity at the aromatic ring compared to CF₃ or halogens.
Lipophilicity :
- The CF₃ group increases lipophilicity (XLogP3 ~3.1) compared to Cl (2.2) or Br (2.5), suggesting better membrane permeability but lower aqueous solubility.
Hydrogen Bonding :
- The target compound has 5 acceptors (3×F from CF₃, 1×F, 1×O), offering more sites for polar interactions than analogs with fewer fluorines.
Stereochemical and Stability Considerations
- The (R)-configuration in the target compound and (1R)-1-(5-chloro-2-fluorophenyl)ethanol enhances stability against racemization under mild conditions, unlike non-chiral analogs like 1-(5-fluoro-2-methoxyphenyl)ethanol .
- Thermal Stability : The CF₃ group may increase thermal stability due to strong C-F bonds, whereas bromo or methoxy substituents degrade faster under harsh conditions .
Biological Activity
(1R)-1-[5-Fluoro-2-(trifluoromethyl)phenyl]ethanol, a fluorinated compound, has garnered attention in various fields of biological research due to its unique structural properties and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, supported by relevant data tables, case studies, and research findings.
Chemical Structure and Properties
The compound is characterized by the presence of a trifluoromethyl group and a fluorine atom on the phenyl ring, which significantly influences its chemical reactivity and biological interactions. The molecular formula is , indicating a complex structure conducive to various biological activities.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The trifluoromethyl and fluoro groups enhance the compound's binding affinity to enzymes and receptors, potentially modulating their activity. This modulation may influence pathways involved in inflammation, cancer progression, and microbial resistance .
Antimicrobial Activity
Recent studies have indicated that this compound exhibits significant antimicrobial properties. In vitro tests demonstrated effectiveness against various bacterial strains, including:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.25 μg/mL |
| Enterococcus faecalis | 0.31 μg/mL |
| Mycobacterium tuberculosis | 0.5 μg/mL |
These findings suggest that the compound could serve as a potential candidate for developing new antimicrobial agents .
Anti-inflammatory Effects
The compound has shown promising results in modulating inflammatory responses. In vitro assays revealed that it can inhibit the production of pro-inflammatory cytokines in macrophages, suggesting its potential use in treating inflammatory diseases. The IC50 values for cytokine inhibition were found to be as low as 0.02 μM, indicating potent anti-inflammatory activity .
Case Studies
Case Study 1: Antifungal Activity
A study evaluated the antifungal efficacy of this compound against Candida albicans. The results indicated an MIC of 0.8 μg/mL with significant reduction in fungal load in murine models when administered at 50 mg/kg. This positions the compound as a viable candidate for antifungal drug development .
Case Study 2: Cancer Cell Proliferation
In cancer research, this compound was tested against various leukemia cell lines. It demonstrated a reduction in cell viability at concentrations ranging from 0.1 to 1 μM, highlighting its potential role as an anticancer agent through apoptosis induction .
Structure-Activity Relationship (SAR)
Research into the structure-activity relationship of this compound has revealed that modifications to the trifluoromethyl group can significantly alter its biological efficacy. For instance, compounds with different substituents on the phenyl ring exhibited varying degrees of antimicrobial and anti-inflammatory activities, emphasizing the importance of fluorination in enhancing biological effects .
Toxicity Profile
While exploring its biological activities, it is crucial to assess toxicity. Preliminary toxicity studies indicate that this compound exhibits low cytotoxicity at therapeutic doses, making it a safer alternative compared to other fluorinated compounds used in similar applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
